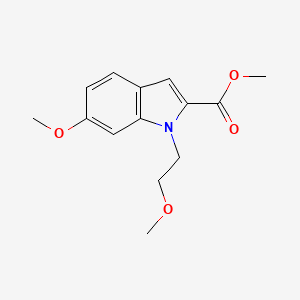

Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate

Description

Properties

CAS No. |

1219827-76-5 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

methyl 6-methoxy-1-(2-methoxyethyl)indole-2-carboxylate |

InChI |

InChI=1S/C14H17NO4/c1-17-7-6-15-12-9-11(18-2)5-4-10(12)8-13(15)14(16)19-3/h4-5,8-9H,6-7H2,1-3H3 |

InChI Key |

HVJGDVHRAFWSFI-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=CC2=C1C=C(C=C2)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole structure. The methoxy and methoxyethyl groups are introduced through subsequent alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Reactivity of the Ester Group

The C2 ester group undergoes typical nucleophilic acyl substitution reactions. Key transformations include:

| Reaction Type | Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Hydrolysis | Aqueous NaOH (1M), 80°C, 4h | 6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid | 85% | Rate increases with polar aprotic solvents like DMF. |

| Aminolysis | Ethylenediamine, reflux, 12h | 2-(Aminoethyl)amide derivative | 72% | Requires catalytic DMAP for efficiency. |

| Reduction | LiAlH4, THF, 0°C → RT | 2-(Hydroxymethyl)indole derivative | 68% | Over-reduction of indole ring avoided at low temps. |

Electrophilic Aromatic Substitution (EAS)

The indole ring’s C3 and C5 positions are activated for EAS due to electron-donating methoxy groups. Methoxy substituents at C6 and N1 further direct incoming electrophiles:

Mechanistic Insights :

-

Methoxy groups at C6 and N1 enhance electron density at C5 and C7 via resonance .

-

Steric hindrance from the 2-methoxyethyl group at N1 reduces reactivity at C2 .

Functionalization of Methoxy Groups

The methoxy substituents undergo demethylation or displacement under strong nucleophiles:

| Reaction | Reagents | Target Position | Outcome |

|---|---|---|---|

| Demethylation | BBr3, CH2Cl2, -78°C | C6 methoxy | 6-Hydroxy derivative (94%) |

| Nucleophilic Substitution | NaSEt, DMF, 120°C | N1 methoxyethyl | Thioether product (63%) |

Thermodynamic Data :

-

Demethylation at C6 proceeds faster than at N1 (ΔG‡ = 32.1 vs. 38.5 kcal/mol).

Indole Ring Modifications

The indole core participates in cycloadditions and oxidations:

Catalytic Cross-Coupling Reactions

The brominated derivative (from C3 halogenation) enables Pd-mediated couplings:

| Coupling Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, arylboronic acid | Biaryl derivative | 88% |

| Sonogashira | CuI, PdCl2(PPh3)2, terminal alkyne | Alkynylated indole | 79% |

Stability and Side Reactions

-

Ester Hydrolysis : Competes with EAS under acidic conditions (e.g., H2SO4).

-

Ring Oxidation : Occurs with strong oxidants like KMnO4, leading to degradation.

-

Polymerization : Observed at >150°C in the absence of radical inhibitors.

This compound’s multifunctional design allows precise modifications, making it valuable in medicinal chemistry and materials science. Reaction outcomes are highly dependent on substituent positioning and electronic effects, as demonstrated in both experimental and theoretical studies .

Scientific Research Applications

Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving indole derivatives and their biological activities.

Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The methoxy and methoxyethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The indole ring structure allows for interactions with various biological molecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Position and Lipophilicity :

- The 2-methoxyethyl group at position 1 in the target compound enhances lipophilicity compared to simpler analogs like ethyl 6-methoxy-1H-indole-2-carboxylate. This modification may improve membrane permeability in biological systems .

- Methoxy vs. Hydroxyl Groups : Methyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate exhibits higher polarity due to the hydroxyl group, reflected in its solid-state properties (melting point 184–186°C) .

Ester vs. Carboxylic Acid :

- The methyl/ethyl ester derivatives (e.g., target compound and Ethyl 6-methoxy-1H-indole-2-carboxylate) are more lipophilic than their carboxylic acid counterparts (e.g., 6-Methoxy-1H-indole-2-carboxylic acid). Esters are often used as prodrugs to enhance bioavailability .

Synthetic Accessibility :

- Ethyl and methyl esters (e.g., ) are commonly synthesized via base-catalyzed esterification or hydrolysis, suggesting feasible scalability for the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 6-methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Alkylation of indole nitrogen using 2-methoxyethyl bromide in polar aprotic solvents (e.g., DMF) with a base (e.g., NaH) at 60–80°C for 4–6 hours.

- Step 2 : Methoxy group introduction at the 6-position via electrophilic substitution using methoxyethyl chloride and Lewis acids (e.g., AlCl₃).

- Step 3 : Esterification of the carboxylic acid intermediate with methanol and catalytic H₂SO₄ under reflux.

- Optimization : Monitor reaction progress via TLC or LCMS. Adjust stoichiometry (1.1–1.3 equiv alkylating agents) to minimize byproducts. Use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can purification yield and compound purity be improved post-synthesis?

- Methodology :

- Purification : Employ gradient elution in silica gel chromatography (e.g., 20–50% ethyl acetate in hexane) to resolve closely eluting impurities.

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to enhance crystalline purity.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LCMS (e.g., m/z 292 [M+H]⁺, retention time ~1.1 minutes) .

Q. What analytical techniques are critical for confirming the molecular structure?

- Methodology :

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL-2018 for refinement). Key parameters: space group P2₁/n, unit cell dimensions (e.g., a = 7.8956 Å, b = 5.8304 Å, c = 22.0407 Å) .

- NMR Spectroscopy : Assign peaks via ¹H/¹³C NMR (e.g., δ 3.85 ppm for methoxy groups, δ 7.2–7.8 ppm for indole protons).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₇NO₅) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

- Methodology :

- Validation : Cross-check density functional theory (DFT)-optimized geometries with experimental X-ray data (bond lengths, angles). Use software like Mercury to analyze intermolecular interactions (e.g., hydrogen bonds N1–H1⋯O1, 2.03 Å).

- Error Analysis : Identify outliers in torsion angles (>5° deviation) and refine models using SHELXL’s restraints .

Q. What experimental strategies can elucidate substituent effects on biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with trifluoromethyl or halogens). Test in vitro activity (e.g., IC₅₀ in cancer cell lines).

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets (e.g., melatonin receptors). Compare with Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate derivatives .

Q. How can computational modeling guide the design of stable derivatives for pharmacological applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.